molecular formula C7H11N3O B184717 2-Amino-6-ethyl-5-methylpyrimidin-4-ol CAS No. 134277-54-6

2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Cat. No. B184717
M. Wt: 153.18 g/mol
InChI Key: OWHWLTIBGSRUMZ-UHFFFAOYSA-N
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Description

“2-Amino-6-ethyl-5-methylpyrimidin-4-ol” is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-ethyl-5-methylpyrimidin-4-ol” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with an amino group at the 2-position, an ethyl group at the 6-position, and a methyl group at the 5-position .


Physical And Chemical Properties Analysis

The melting point of “2-Amino-6-ethyl-5-methylpyrimidin-4-ol” is 288-289 °C, and its boiling point is predicted to be 273.1±23.0 °C. The compound has a predicted density of 1.29±0.1 g/cm3 and a predicted pKa of 10.17±0.50 .

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • Arylsulfonylated derivatives of 2-amino-6-methylpyrimidin have been synthesized, with single-crystal analysis revealing non-covalent interactions crucial for structural stability. These compounds demonstrate notable stability due to high stabilization energies within the molecules (Ali et al., 2021).
    • Structural characterization of compounds derived from 2-amino-6-methylpyrimidin-4-ol, such as AMPBS and DAPBS, using single crystal analysis (SC-XRD) and quantum chemical studies, showed significant noncovalent interactions and promising nonlinear optical (NLO) properties (Ali et al., 2020).
  • Biological Properties:

    • Novel derivatives including pyrazole, 1,2,4-triazole, and pyridazine moieties synthesized from 6-methylpyrimidine-4-ol showed pronounced stimulating action on plant growth (Yengoyan et al., 2020).
    • Synthesis of 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives also exhibited stimulating action on plants, indicating potential agricultural applications (Yengoyan et al., 2019).
  • Antiviral and Antimicrobial Activity:

    • Certain pyrimidine derivatives, including those related to 2-amino-6-methylpyrimidin-4-ol, have shown potential as antiviral agents against herpes and HIV viruses, and as inhibitors of kinesin Eg5, which is important in cell division (Holý et al., 2002); (Al-Masoudi et al., 2014).
    • Synthesis of pyrimidine glycosides exhibited antimicrobial activity, highlighting potential therapeutic applications (El‐Sayed et al., 2008).

properties

IUPAC Name

2-amino-4-ethyl-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-4(2)6(11)10-7(8)9-5/h3H2,1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHWLTIBGSRUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356177
Record name 2-amino-6-ethyl-5-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-ethyl-5-methylpyrimidin-4-ol

CAS RN

134277-54-6
Record name 2-amino-6-ethyl-5-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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